Ozagrel sodium

Übersicht

Beschreibung

Ozagrel sodium is a thromboxane A2 synthesis inhibitor used in several countries for patients with noncardioembolic ischemic stroke, despite limited evidence of its benefits. It functions by inhibiting the synthesis of thromboxane A2, a substance that contributes to blood clot formation and vasoconstriction, thereby potentially reducing the risk of thrombosis and improving blood flow in ischemic conditions (Wada et al., 2016).

Synthesis Analysis

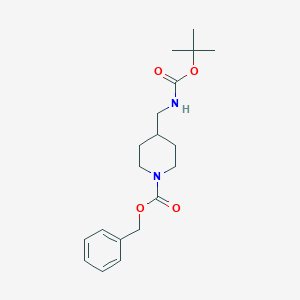

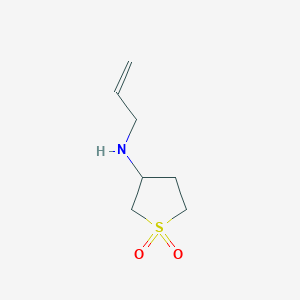

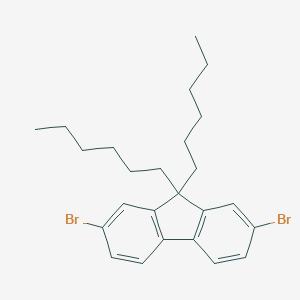

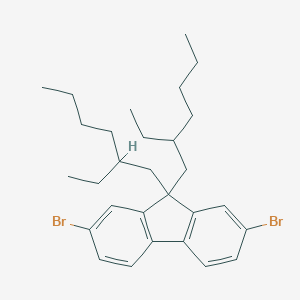

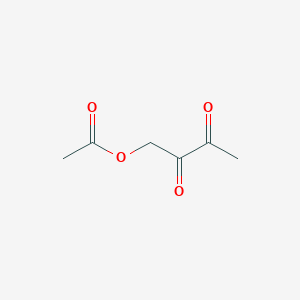

The synthesis of sodium ozagrel involves a multi-step chemical process starting from ethyl 4-methyl cinnamate. This compound is first brominated using N-bromosuccinimide (NBS) to yield ethyl 4-bromomethyl cinnamate. This intermediate is then condensed with imidazole in an ionic liquid environment, specifically N-n-butylpyridinium tetrafluoroborate. Following condensation, the product undergoes hydrolysis, leading to the formation of ozagrel sodium with an overall yield of about 67% (Juan, 2007).

Molecular Structure Analysis

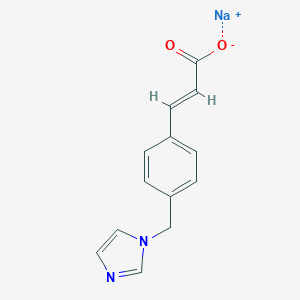

Although specific details on the molecular structure analysis of ozagrel sodium were not directly available from the searched articles, the synthesis process and the chemical reactions involved provide insight into its molecular structure. Ozagrel sodium's structure is derived from cinnamic acid derivatives, indicating a benzene ring core modified with a propenoic acid chain and further functionalized to include the sodium salt form, enhancing its solubility and bioavailability.

Chemical Reactions and Properties

Ozagrel sodium, as a selective thromboxane A2 synthetase inhibitor, primarily interferes with the enzymatic conversion of prostaglandin H2 to thromboxane A2, a potent vasoconstrictor and platelet aggregation inducer. This action highlights its chemical property as an inhibitor within the arachidonic acid pathway, showcasing its specificity towards thromboxane A2 synthase without significantly affecting other cyclooxygenase products.

Physical Properties Analysis

The physical properties of ozagrel sodium, such as solubility in various solvents, melting point, and stability, are essential for its formulation and therapeutic efficacy. While the articles reviewed do not provide explicit details on these properties, the synthesis and chemical nature of ozagrel sodium suggest it is formulated as a sodium salt to improve solubility in aqueous solutions, facilitating its administration as an intravenous or oral therapeutic agent.

Chemical Properties Analysis

Ozagrel sodium's chemical properties, including its reactivity with biological molecules, interaction with serum albumins, and binding affinity to thromboxane A2 synthase, play critical roles in its pharmacodynamic profile. Spectroscopic studies on its interaction with bovine serum albumin using fluorescence, UV-vis absorption, and Fourier-transform infrared (FT-IR) spectroscopy under physiological conditions have shown that ozagrel sodium can bind to serum proteins, affecting its distribution and efficacy (Guo et al., 2009).

Wissenschaftliche Forschungsanwendungen

Ischemic Stroke Treatment : Ozagrel sodium has been extensively studied for its use in patients with noncardioembolic ischemic stroke, especially atherothrombotic stroke and lacunar infarction. It's a thromboxane A2 synthesis inhibitor. However, results have been mixed. While some studies suggest it does not significantly improve functional outcomes, it has been observed to be safe for use (Wada et al., 2016).

Combination Therapy : Combination therapy involving Ozagrel sodium and other drugs like edaravone, a free radical scavenger, has shown improved outcomes in acute ischemic stroke patients compared to monotherapy with Ozagrel alone. This indicates its potential effectiveness when used in combination with other treatments (Takabatake et al., 2003).

Photochemical Thrombosis : Ozagrel sodium has been studied in a rat model for its therapeutic efficacy and time window in treating photochemically induced thrombotic cerebral infarction. It showed that early administration could significantly reduce infarct volume, but the effectiveness diminishes with delayed treatment (Arii et al., 2002).

Meta-Analysis in Acute Ischemic Stroke : A systematic review of randomized controlled trials suggested that Ozagrel is effective for improving neurological impairment in acute ischemic stroke patients during the treatment period. However, the evidence for its long-term impact on death or disability is limited, indicating the need for more high-quality research (Zhang et al., 2012).

CYP2D6 Activity : Ozagrel sodium has been observed to influence CYP2D6 activity, an important enzyme in drug metabolism. It was found to induce CYP2D6 activity, which has implications for drug interactions and personalizing medicine for individuals taking multiple medications (Wu et al., 2007).

Combination Therapy for Cerebral Vasospasm : The combination of Ozagrel sodium with fasudil hydrochloride was found to be more effective in reducing the incidence of cerebral vasospasm following aneurysmal subarachnoid hemorrhage compared to Ozagrel alone (Nakashima et al., 1998).

Myocardial Ischemia and Chronic Heart Failure : Studies have also explored the potential of Ozagrel sodium in treating myocardial ischemia and chronic heart failure caused by coronary heart disease, showing promising results in improving cardiac function and exercise tolerance (Zhang De-zhi, 2010; Dong Meizhe, 2015).

Retinal Arterial Occlusion : There's evidence suggesting that Ozagrel sodium might be useful in treating acute retinal arterial occlusion, preventing exacerbation of thrombosis and improving visual field loss (Kato et al., 1997).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNYJCOBUTXCBR-IPZCTEOASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172327 | |

| Record name | Ozagrel sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ozagrel sodium | |

CAS RN |

189224-26-8 | |

| Record name | Ozagrel sodium [JAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189224268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ozagrel sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OZAGREL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5577N3ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]](/img/structure/B71189.png)

![1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI)](/img/structure/B71207.png)

![Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester](/img/structure/B71212.png)